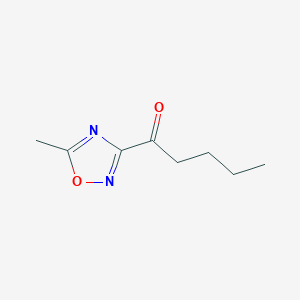
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one is a chemical compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring This specific compound is characterized by the presence of a methyl group at the 5-position of the oxadiazole ring and a pentan-1-one moiety attached to the 3-position
Preparation Methods
The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with pentan-1-one in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one can be compared with other similar oxadiazole compounds, such as:
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound has a benzoic acid moiety instead of a pentan-1-one moiety, which may result in different chemical and biological properties.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid: The position of the methyl group on the oxadiazole ring differs, potentially affecting its reactivity and applications.
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: The presence of an ethyl group instead of a methyl group can influence the compound’s properties and uses.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)pentan-1-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-5-7(11)8-9-6(2)12-10-8/h3-5H2,1-2H3 |
InChI Key |
CDXCZPHMCYGZDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=NOC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)

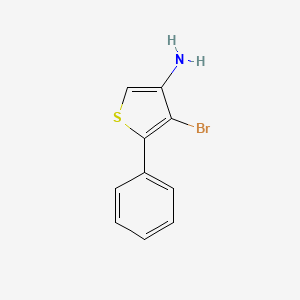

![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)
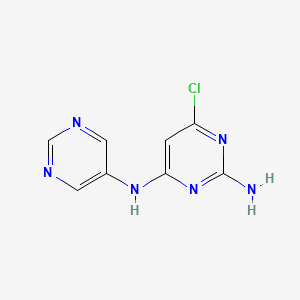
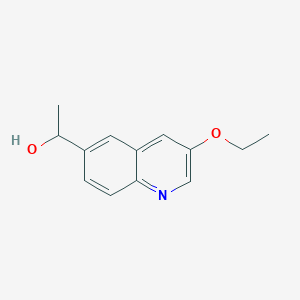
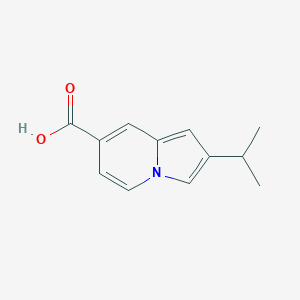
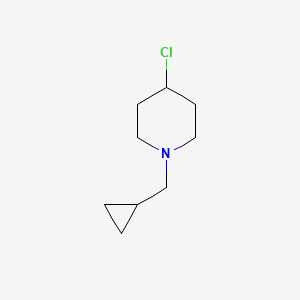
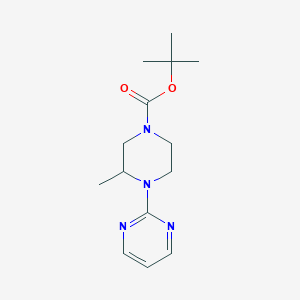
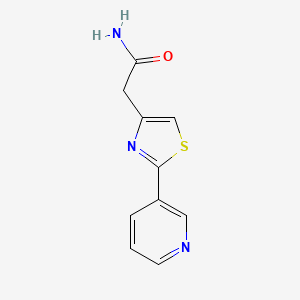
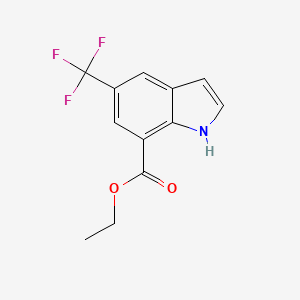

![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)
